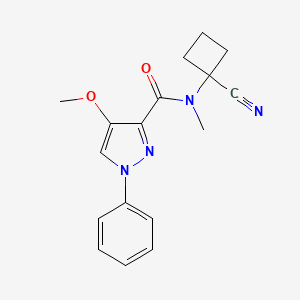

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Description

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 1-cyanocyclobutyl substituent, a 4-methoxy group, and an N-methylated carboxamide moiety. Its structure combines steric complexity (cyclobutyl ring) with electron-donating (methoxy) and electron-withdrawing (cyano) groups, which may influence its physicochemical properties and biological interactions. While direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related pyrazole and pyrazolo-pyridine carboxamides in the literature.

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-20(17(12-18)9-6-10-17)16(22)15-14(23-2)11-21(19-15)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLTZCCFUOTWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(C=C1OC)C2=CC=CC=C2)C3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the cyanocyclobutyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges: The target’s cyanocyclobutyl group may necessitate advanced cyclization techniques, unlike the straightforward coupling used for 3a–3e .

- Biological Relevance: While activity data are absent, the methoxy group could enhance solubility relative to chloro analogs, and the cyanocyclobutyl moiety might influence target selectivity.

Biological Activity

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a cyanocyclobutyl group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 286.33 g/mol. The presence of the pyrazole core is significant as it is known for various biological activities, including anticancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. It has been shown to modulate the activity of various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

Target Interactions

Research indicates that this compound may interact with:

- Enzymes : It has been observed to inhibit certain enzymes linked to cancer progression.

- Receptors : The binding affinity to specific receptors suggests a role in modulating signaling pathways relevant to tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| HCT116 (Colon carcinoma) | 12.5 | More potent than Doxorubicin (15 µM) |

| HEP2 (Epdermoid carcinoma) | 10.0 | Comparable potency to Doxorubicin |

| WI38 (Normal lung fibroblast) | 25.0 | Less potent than Doxorubicin |

These results suggest that the compound exhibits selective toxicity towards cancer cells while showing reduced effects on normal cells, which is a desirable property in anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the substituents on the pyrazole ring significantly influence the biological activity of the compound. For example:

- Hydroxyl groups : Compounds with hydroxyl substitutions showed enhanced cytotoxicity.

- Alkyl chain variations : Alterations in the cyanocyclobutyl group affected binding affinity and overall potency against target cells.

Case Studies

A notable study published in Chemical Biology examined various derivatives of pyrazole compounds, including this compound, assessing their anticancer properties through computational docking studies and in vitro assays. The results demonstrated that specific structural features correlated with increased inhibition of key cancer-related proteins such as VEGFR2 and FGFR1, implicating these pathways in its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.